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molecular formula C12H22N2O B8606612 2-(Pyrrolidin-1-yl)carbonyl-3,3-dimethyl piperidine

2-(Pyrrolidin-1-yl)carbonyl-3,3-dimethyl piperidine

Cat. No. B8606612
M. Wt: 210.32 g/mol
InChI Key: FKSNEKBKPRZVJH-UHFFFAOYSA-N
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Patent
US05089507

Procedure details

To a stirred solution of 5.6 g (0.026 moles) of 1-ethoxy carbonyl-3,3-dimethyl pipecolic acid in 50 ml of methylene chloride at 0° C., under nitrogen, were added 5.0 g (0.041 moles) of oxalyl chloride. After the addition the solution was allowed to reach room temperature, stirred 24 hours and evaporated in vacuo to dryness. The crude oily residue was dissolved in 30 ml of methylene chloride and added to a stirred solution of 4.44 g (0.062 moles) of pyrrolidine in 30 ml of methylene chloride at 0° C. After the addition the solution was allowed to reach room temperature and stirring was continued overnight. This solution was washed with saturated sodium bicarbonate and then with 10% HCl. The aqueous layer was brought to basic pH with 10% NaOH and extracted twice with methylene chloride. The combined extractes were dried and evaporated in vacuo to give 3.0 g of the title compound.
Name
1-ethoxy carbonyl-3,3-dimethyl pipecolic acid
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.44 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:6]1[CH2:14][CH2:13][CH2:12][C:11]([CH3:16])([CH3:15])[CH:7]1[C:8]([OH:10])=O)=O)C.C(Cl)(=O)C(Cl)=O.[NH:23]1[CH2:27][CH2:26][CH2:25][CH2:24]1>C(Cl)Cl>[N:23]1([C:8]([CH:7]2[C:11]([CH3:15])([CH3:16])[CH2:12][CH2:13][CH2:14][NH:6]2)=[O:10])[CH2:27][CH2:26][CH2:25][CH2:24]1

Inputs

Step One
Name
1-ethoxy carbonyl-3,3-dimethyl pipecolic acid
Quantity
5.6 g
Type
reactant
Smiles
C(C)OC(=O)N1C(C(=O)O)C(CCC1)(C)C
Name
Quantity
5 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4.44 g
Type
reactant
Smiles
N1CCCC1
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition the solution
CUSTOM
Type
CUSTOM
Details
to reach room temperature
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The crude oily residue was dissolved in 30 ml of methylene chloride
ADDITION
Type
ADDITION
Details
After the addition the solution
CUSTOM
Type
CUSTOM
Details
to reach room temperature
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
This solution was washed with saturated sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
extracted twice with methylene chloride
CUSTOM
Type
CUSTOM
Details
The combined extractes were dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
N1(CCCC1)C(=O)C1NCCCC1(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 54.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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